"chemical properties of 1-[4-[(4-chlorophenyl)ethynyl]phenyl]ethanone"
"chemical properties of 1-[4-[(4-chlorophenyl)ethynyl]phenyl]ethanone"
An In-Depth Technical Guide to the Chemical Properties of 1-[4-[(4-chlorophenyl)ethynyl]phenyl]ethanone
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the diarylalkyne, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]ethanone. As this molecule is not extensively documented in commercial or academic literature, this guide constructs a robust profile based on established principles of organic chemistry, with a focus on its most logical synthetic pathway—the Sonogashira cross-coupling reaction. We delve into detailed experimental protocols, predicted analytical signatures, and potential applications, offering valuable insights for researchers in medicinal chemistry, materials science, and organic synthesis. This document is designed to serve as a foundational reference for professionals engaged in the design and development of novel chemical entities.
Introduction and Molecular Overview
1-[4-[(4-chlorophenyl)ethynyl]phenyl]ethanone is a diarylalkyne, a class of organic compounds characterized by an acetylene (–C≡C–) unit linking two aryl groups. The structure, as depicted below, incorporates a 4-acetylphenyl moiety and a 4-chlorophenyl moiety, creating a rigid, conjugated system. This molecular architecture is a common scaffold in various fields due to its unique electronic and structural properties. Diarylalkynes are prevalent in pharmaceuticals, natural products, and advanced organic materials.[1] The presence of a ketone functional group and a halogen atom offers versatile handles for further chemical modification, making this compound a potentially valuable building block in synthetic chemistry.
The primary focus of this guide is to provide a predictive but scientifically grounded understanding of this molecule, beginning with its synthesis. The most direct and efficient method for constructing the C(sp²)-C(sp) bond at the core of this molecule is the Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis.[2][3]
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₁₆H₁₁ClO | Derived from structural formula. |
| Molecular Weight | 266.71 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to pale yellow crystalline solid | Diarylalkynes are typically solids at room temperature due to their rigid, planar structure.[4] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dichloromethane, Ethyl Acetate); Insoluble in water. | The molecule is predominantly nonpolar and hydrophobic. |
| Melting Point | Estimated >100 °C | The rigid, aromatic structure suggests strong intermolecular forces, leading to a relatively high melting point. |
| LogP | Estimated > 4.0 | The high carbon-to-heteroatom ratio and aromatic nature indicate significant lipophilicity. |
Synthesis and Purification: A Practical Approach
The synthesis of 1-[4-[(4-chlorophenyl)ethynyl]phenyl]ethanone is most effectively achieved via a palladium- and copper-co-catalyzed Sonogashira cross-coupling reaction.[1] This reaction joins an aryl halide with a terminal alkyne. Two primary disconnections are possible, but the coupling of 1-(4-iodophenyl)ethanone with 1-ethynyl-4-chlorobenzene is presented here as a representative and reliable route.
The Sonogashira Coupling: Mechanism and Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] This dual-catalyst system allows the reaction to proceed under mild conditions with high efficiency.[1]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-(4-iodophenyl)ethanone).
-
Copper Cycle : Copper(I) iodide reacts with the terminal alkyne (1-ethynyl-4-chlorobenzene) in the presence of a base to form a copper acetylide intermediate.
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Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination : The final diarylalkyne product is formed, and the Pd(0) catalyst is regenerated.
Detailed Experimental Protocol: Synthesis
This protocol provides a robust starting point for the synthesis. Optimization may be necessary based on laboratory conditions and reagent purity.[7]
Materials:
-
1-(4-Iodophenyl)ethanone (1.0 equiv)
-
1-Ethynyl-4-chlorobenzene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1-(4-iodophenyl)ethanone, Pd(PPh₃)₂Cl₂, and CuI.
-
Atmosphere Exchange: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) by applying at least three cycles of vacuum and backfilling.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (or DMF) via syringe, followed by the amine base (e.g., TEA).
-
Alkyne Addition: Add 1-ethynyl-4-chlorobenzene dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 2-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification Protocol
The crude product is often dark due to residual palladium and copper catalysts and potential alkyne homocoupling byproducts (Glaser coupling).[4][7] Purification is critical.
-
Column Chromatography: The most common method is flash column chromatography using silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The product is nonpolar and should elute relatively early.
-
Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) can further enhance purity.
-
Activated Charcoal Treatment: To remove persistent dark colors, the crude product can be dissolved in a suitable solvent, treated with activated charcoal, and filtered through a pad of celite before final purification.[4]
Spectroscopic and Analytical Characterization (Predicted)
The identity and purity of the synthesized 1-[4-[(4-chlorophenyl)ethynyl]phenyl]ethanone would be confirmed using a suite of standard analytical techniques. The following are the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two sets of doublets (AA'BB' systems) are expected in the aromatic region (~7.4-7.9 ppm). The protons on the acetyl-substituted ring will likely be further downfield due to the electron-withdrawing effect of the ketone.
-
Methyl Protons: A sharp singlet corresponding to the three protons of the acetyl group (–COCH₃) is expected around 2.6 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A resonance for the ketone carbonyl carbon is expected in the downfield region, typically ~197 ppm.
-
Alkynyl Carbons: Two quaternary carbon signals for the internal alkyne (–C≡C–) are expected between 85 and 95 ppm.
-
Aromatic Carbons: Multiple signals will be present in the aromatic region (~120-140 ppm), including the carbon atoms directly attached to the chlorine, the alkyne, and the acetyl group.
-
Infrared (IR) Spectroscopy
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1690 cm⁻¹, characteristic of an aryl ketone.
-
C≡C Stretch (Internal Alkyne): A weak to medium absorption band is expected between 2100-2260 cm⁻¹.[9] For relatively symmetrical diarylalkynes, this peak can be very weak or even absent.
-
Aromatic C-H and C=C Stretches: Standard bands for aromatic systems will be observed (~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a definitive tool for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 266.71).
-
Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This will result in two prominent peaks in the molecular ion region:
Chemical Reactivity and Potential Applications
The bifunctional nature of 1-[4-[(4-chlorophenyl)ethynyl]phenyl]ethanone makes it a versatile platform for further synthetic elaboration.
-
Reactivity of the Ketone: The acetyl group can undergo a wide range of classical ketone reactions, including reduction to an alcohol, reductive amination, and various condensation reactions (e.g., aldol, Claisen-Schmidt).
-
Reactivity of the Diarylalkyne Core: While internal alkynes are less reactive than terminal ones, the C≡C bond can still participate in reactions such as hydrogenation, halogenation, and certain cycloaddition reactions. The rigid, conjugated π-system is also the source of its potential photophysical properties.
Potential Applications:
-
Medicinal Chemistry: The diarylalkyne scaffold is present in numerous biologically active compounds. This molecule could serve as an intermediate for synthesizing novel kinase inhibitors, receptor antagonists, or other therapeutic agents.
-
Materials Science: The conjugated system suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where such rigid-rod molecules are valued for their charge-transport properties.[12][13]
-
Fluorescent Probes: Many diarylalkynes exhibit interesting fluorescence properties.[14] Functionalization of this core could lead to the development of novel sensors or imaging agents.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize a culture of safety.
-
Reagents: Palladium catalysts are toxic and should be handled with care in a fume hood. Copper salts are also toxic. Organic amines like TEA and DIPEA are corrosive and have strong odors. Anhydrous solvents like THF can form explosive peroxides and should be handled appropriately.
-
Product: While the specific toxicity of 1-[4-[(4-chlorophenyl)ethynyl]phenyl]ethanone is unknown, it should be treated as a potentially hazardous chemical. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reaction Conditions: Sonogashira reactions should be conducted under an inert atmosphere to prevent oxidative side reactions and ensure catalyst longevity.
Conclusion
This guide provides a comprehensive, albeit predictive, technical overview of 1-[4-[(4-chlorophenyl)ethynyl]phenyl]ethanone. By leveraging the well-established Sonogashira cross-coupling reaction, a reliable synthetic pathway has been detailed. The predicted physicochemical and spectroscopic properties offer a solid framework for the characterization and identification of this molecule. The inherent chemical functionality and the diarylalkyne core structure suggest significant potential for this compound as a building block in drug discovery and materials science. This document aims to empower researchers and scientists with the foundational knowledge required to synthesize, characterize, and explore the potential of this and related novel chemical structures.
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